molecular formula C16H18N2O5S B185609 N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide CAS No. 5556-21-8

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No. B185609
CAS RN: 5556-21-8
M. Wt: 350.4 g/mol
InChI Key: VVYBOPRFGIFZSH-UHFFFAOYSA-N
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Description

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, also known as NSC-71907, is a chemical compound that has been of interest to researchers due to its potential applications in the field of cancer research.

Scientific Research Applications

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the compound's ability to inhibit tumor growth in mice.

Mechanism Of Action

The exact mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to a decrease in cancer cell viability.

Biochemical And Physiological Effects

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in the kidneys.

Advantages And Limitations For Lab Experiments

One advantage of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is its ability to inhibit the activity of CA IX, which is overexpressed in many cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CA IX. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide for therapeutic purposes.

Synthesis Methods

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfanilic acid with acetic anhydride and N-(4-aminophenyl)acetamide. The final product is obtained after purification using column chromatography.

properties

CAS RN

5556-21-8

Product Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-7-14(8-5-12)24(20,21)18-15-10-13(22-2)6-9-16(15)23-3/h4-10,18H,1-3H3,(H,17,19)

InChI Key

VVYBOPRFGIFZSH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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